N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Description
“N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiadiazole ring, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-16(2,3)13-18-14(24-20-13)19-15(23)22-9-6-11(7-10-22)12-5-8-17-21(12)4/h5,8,11H,6-7,9-10H2,1-4H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZYIWQRYGQGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)N2CCC(CC2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Formation of the Pyrazole Ring: This step may involve the condensation of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled with a piperidine derivative through amide bond formation, often using coupling reagents like EDCI or DCC.
Final Product Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of multiple heterocyclic rings often enhances biological activity.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Similar compounds have shown promise as anti-inflammatory, anticancer, or antiviral agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiadiazole and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine carboxamides, thiadiazoles, and pyrazoles.
This compound: is unique due to the specific combination of its rings and substituents, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which can result in unique reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
